molecular formula C12H8INO B14856453 6-(3-Iodophenyl)pyridine-2-carbaldehyde

6-(3-Iodophenyl)pyridine-2-carbaldehyde

Cat. No.: B14856453
M. Wt: 309.10 g/mol
InChI Key: IIWYBRFJRVOMIW-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8INO It is a derivative of pyridine and is characterized by the presence of an iodine atom on the phenyl ring and an aldehyde group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)pyridine-2-carbaldehyde typically involves the iodination of a suitable precursor followed by formylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 6-(3-Iodophenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(3-Iodophenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Iodophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)pyridine-2-carbaldehyde depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and aldehyde functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

    6-(3-Chlorophenyl)pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.

    6-(3-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

6-(3-Iodophenyl)pyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C12H8INO

Molecular Weight

309.10 g/mol

IUPAC Name

6-(3-iodophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8INO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-8H

InChI Key

IIWYBRFJRVOMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=CC(=N2)C=O

Origin of Product

United States

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